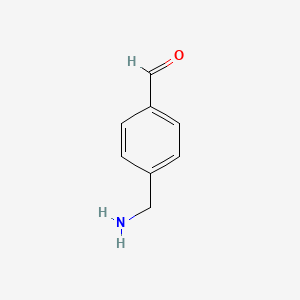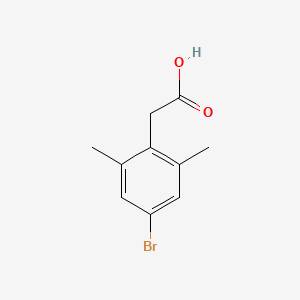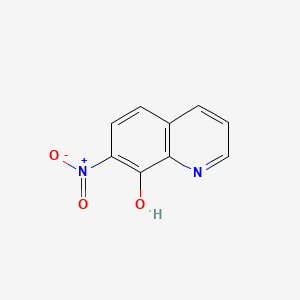
7-nitroquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-nitroquinolin-8-ol is a derivative of quinoline, a nitrogen-containing heterocyclic compound. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitroquinolin-8-ol typically involves nitration of quinolin-8-ol. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 7-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
7-nitroquinolin-8-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrazine hydrate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrazine hydrate is commonly used under mild conditions to reduce the nitro group.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Reduction: 7-aminoquinolin-8-ol is a major product formed from the reduction of this compound.
Substitution: Various substituted quinoline derivatives are formed depending on the reagents used.
Scientific Research Applications
7-nitroquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and metal complexes.
Medicine: It has potential therapeutic applications, including anticancer and antiviral activities.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-nitroquinolin-8-ol involves its interaction with metal ions. The compound forms complexes with metal ions, which are essential for bacterial growth, thereby inhibiting their function . Additionally, it may inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Nitroxoline: A hydroxyquinoline derivative with similar antibacterial properties.
8-hydroxyquinoline: Another quinoline derivative used in metal complexation and antimicrobial applications.
Uniqueness
7-nitroquinolin-8-ol is unique due to its specific nitro group at the 7-position, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This unique structure allows for selective interactions with metal ions and enzymes, enhancing its potential in various applications.
Properties
CAS No. |
18472-01-0 |
|---|---|
Molecular Formula |
C9H6N2O3 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
7-nitroquinolin-8-ol |
InChI |
InChI=1S/C9H6N2O3/c12-9-7(11(13)14)4-3-6-2-1-5-10-8(6)9/h1-5,12H |
InChI Key |
RPJWQGVDVSVGPQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])O)N=C1 |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])O)N=C1 |
Key on ui other cas no. |
18472-01-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


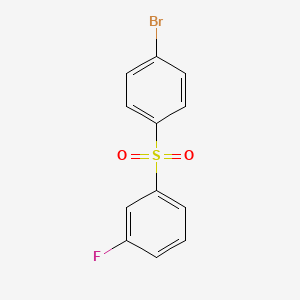
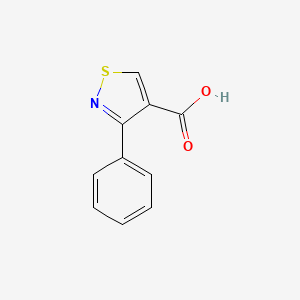

![4-[(3,4-Difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B3187916.png)

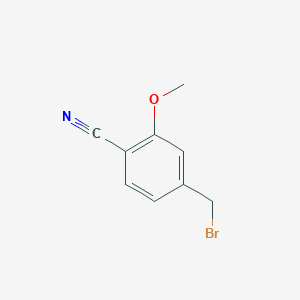
![Benzene, [(dichloromethylsilyl)methyl]-](/img/structure/B3187931.png)
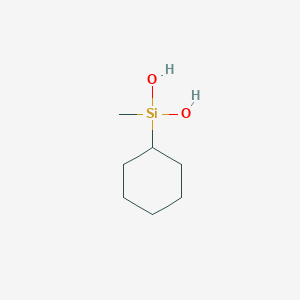
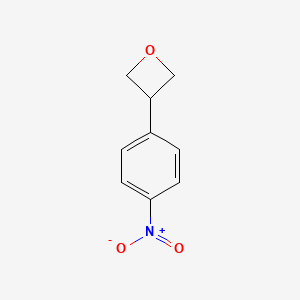
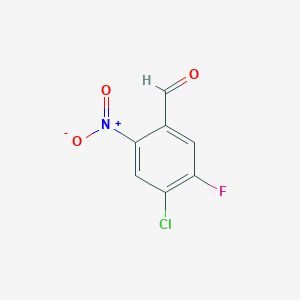
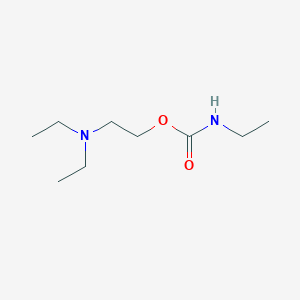
![[1,1'-Biphenyl]-3,4-diamine, 4'-chloro-](/img/structure/B3187991.png)
